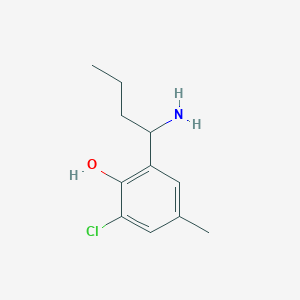

2-(1-Aminobutyl)-6-chloro-4-methylphenol

Description

Properties

Molecular Formula |

C11H16ClNO |

|---|---|

Molecular Weight |

213.70 g/mol |

IUPAC Name |

2-(1-aminobutyl)-6-chloro-4-methylphenol |

InChI |

InChI=1S/C11H16ClNO/c1-3-4-10(13)8-5-7(2)6-9(12)11(8)14/h5-6,10,14H,3-4,13H2,1-2H3 |

InChI Key |

CNRPGSRMOIEYBH-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C1=C(C(=CC(=C1)C)Cl)O)N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 2 1 Aminobutyl 6 Chloro 4 Methylphenol

Strategies for Precursor Synthesis and Functionalization

The construction of 2-(1-Aminobutyl)-6-chloro-4-methylphenol can be envisioned through a retrosynthetic analysis that disconnects the target molecule into simpler, commercially available starting materials. A logical precursor is 4-methylphenol (p-cresol), which already possesses the methyl group at the desired position. The key transformations would then involve the selective introduction of a chlorine atom and an aminobutyl side chain.

Regioselective Chlorination and Methylation of Phenolic Substrates

The regioselective chlorination of 4-methylphenol is a critical step in the synthesis of the target compound. Direct chlorination of phenols can often lead to a mixture of ortho and para isomers. mdpi.com However, to achieve the desired 2-chloro-4-methylphenol (B1207291), the chlorine atom must be directed to the ortho position relative to the hydroxyl group.

Several methods have been developed for the regioselective chlorination of phenols. The use of sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), and a diaryl sulfide (B99878) catalyst has been shown to provide high selectivity for the ortho-chlorination of 4-methylphenol. google.com This process can be carried out at temperatures ranging from 0° to 100°C, with the chlorinating agent used in a near-equimolar amount to the 4-methylphenol. google.com The reaction can proceed to near-complete consumption of the starting material while maintaining high isomeric and stage selectivity. google.com

Another approach involves the use of organocatalysts to tune the reactivity of sulfuryl chloride. acs.org For instance, certain catalysts can promote para-selectivity, while others, such as Nagasawa's bis-thiourea or (S)-diphenylprolinol, exhibit high ortho-selectivity for the chlorination of phenols. acs.org

The table below summarizes representative conditions for the regioselective chlorination of 4-methylphenol.

| Chlorinating Agent | Catalyst System | Temperature (°C) | Selectivity for 2-chloro-4-methylphenol | Reference |

| Chlorine (Cl₂) | AlCl₃ and Diphenyl sulfide | 23-25 | 94.9% | google.com |

| Sulfuryl chloride (SO₂Cl₂) | Lewis acids and Diaryl sulfides | 0-100 | High | google.com |

| Sulfuryl chloride (SO₂Cl₂) | (S)-diphenylprolinol | Not specified | High ortho-selectivity | acs.org |

Methylation, in the context of this synthesis, is an inherent feature of the starting material, 4-methylphenol. However, O-methylation of chlorophenols is a known reaction, often catalyzed by enzymes or proceeding through chemical methods. nih.govnih.govmorressier.com For the synthesis of the target compound, protecting the phenolic hydroxyl group, potentially via methylation, could be a strategic consideration in subsequent steps to avoid unwanted side reactions, followed by a deprotection step.

Introduction of the Aminobutyl Side Chain via Multi-step Syntheses

With 2-chloro-4-methylphenol as a key intermediate, the next critical step is the introduction of the 1-aminobutyl side chain at the C6 position (ortho to the hydroxyl group and meta to the methyl group). This can be achieved through a multi-step sequence.

One plausible route involves a Friedel-Crafts acylation of 2-chloro-4-methylphenol with butyryl chloride (CH₃CH₂CH₂COCl) in the presence of a Lewis acid catalyst like AlCl₃. This would introduce a butyryl group at the desired position, ortho to the hydroxyl group, to yield 6-butyryl-2-chloro-4-methylphenol. The subsequent step would involve a reductive amination of the ketone. This can be accomplished by treating the ketone with an amine source, such as ammonia (B1221849) or a protected amine, in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation. This would transform the carbonyl group into the desired 1-aminobutyl group.

Alternatively, a Wittig reaction could be employed on the 6-butyryl-2-chloro-4-methylphenol to introduce a double bond, followed by reduction and amination steps. The introduction of functionalized side chains onto phenolic rings is a well-established strategy in organic synthesis. nih.gov

Direct and Convergent Synthetic Routes to this compound

Transition Metal-Catalyzed Transformations (e.g., Copper-catalyzed reactions for aminophenol derivatives)

Copper-catalyzed reactions are powerful tools for the formation of C-N and C-O bonds, which are central to the synthesis of aminophenol derivatives. mdpi.comnih.govrsc.org For instance, copper-catalyzed amination of aryl chlorides offers a direct method to introduce an amino group. nih.gov While this is typically used for N-arylation, modifications of this methodology could be envisioned for the construction of the aminobutyl side chain.

A potential convergent approach could involve a copper-catalyzed coupling of a suitably functionalized aminobutyl precursor with a pre-functionalized chloromethylphenol derivative. For example, a boronic acid derivative of the aminobutyl side chain could be coupled with the aryl chloride under Suzuki-Miyaura conditions, though this is more common for C-C bond formation. More relevant would be a copper-catalyzed cross-coupling of an amine with an aryl halide.

Cascade and Annulation Reactions Involving Substituted o-Aminophenols

Cascade and annulation reactions provide an elegant and efficient means to construct complex molecules from simpler precursors in a single pot. researchgate.netresearchgate.netacs.orgnih.gov These reactions often proceed through a series of intramolecular and intermolecular transformations, rapidly building molecular complexity.

While a direct cascade reaction to form this compound is not explicitly reported, the principles of cascade synthesis could be applied. For instance, a reaction between a substituted o-aminophenol and a suitable carbonyl compound could potentially lead to the formation of a heterocyclic intermediate that, upon ring-opening and further transformation, yields the desired product.

Amination and Phenol (B47542) Functionalization Reactions

Direct amination of a pre-functionalized phenol is another viable strategy. Rhodium-catalyzed amination of phenols with amines has been reported as a direct and redox-neutral approach to anilines. organic-chemistry.org This method leverages the tautomerization of phenols to their keto form, which can then undergo condensation with an amine. organic-chemistry.org Adapting this methodology for the introduction of an aminobutyl group would be a novel application.

The Mannich reaction is a classic method for the aminomethylation of phenols. researchgate.net This reaction involves the condensation of a phenol with formaldehyde (B43269) and a primary or secondary amine. While this typically introduces an aminomethyl group, variations of the Mannich reaction using different aldehydes could potentially be explored for the introduction of a longer aminobutyl chain.

The table below outlines various functionalization reactions that could be adapted for the synthesis of the target compound.

| Reaction Type | Key Reagents/Catalysts | Potential Application | Reference |

| Friedel-Crafts Acylation | Butyryl chloride, AlCl₃ | Introduction of the butyryl precursor to the aminobutyl chain. | General knowledge |

| Reductive Amination | Ammonia, NaBH₃CN or H₂/catalyst | Conversion of the butyryl group to the aminobutyl group. | General knowledge |

| Copper-Catalyzed Amination | Copper catalyst, amine | Direct introduction of an amino-containing side chain. | nih.gov |

| Rhodium-Catalyzed Amination | Rhodium catalyst, amine | Direct C-N bond formation on the phenolic ring. | organic-chemistry.org |

| Mannich Reaction | Formaldehyde, amine | Introduction of an aminoalkyl side chain. | researchgate.net |

Stereochemical Control and Enantioselective Synthesis Approaches

Achieving stereochemical control at the chiral center of the 1-aminobutyl group is a critical aspect of the synthesis of this compound. Asymmetric Mannich reactions are a powerful tool for establishing specific stereoisomers. buchler-gmbh.com This can be accomplished through several strategies, primarily involving the use of chiral catalysts that create a chiral environment, influencing the facial selectivity of the nucleophilic attack on the iminium ion. numberanalytics.com

Organocatalysis has emerged as a particularly effective method for enantioselective Mannich reactions. Chiral amines, such as proline and its derivatives, can catalyze the reaction with high stereoselectivity. wikipedia.org For instance, (S)-proline is known to favor the formation of the syn diastereomer in reactions with substituted aldehydes. wikipedia.org Another class of highly effective catalysts are Cinchona alkaloids and their derivatives, which have demonstrated remarkable success in achieving high enantioselectivity in Mannich-type reactions. buchler-gmbh.com

The choice of catalyst is paramount in determining the stereochemical outcome. The table below outlines potential chiral catalysts and their expected role in the asymmetric Mannich reaction for the synthesis of this compound.

| Catalyst Type | Specific Example | Expected Role in Stereocontrol |

| Organocatalyst | (S)-Proline | Formation of an (E)-enamine, leading to a preferred facial attack on the iminium ion. wikipedia.org |

| Organocatalyst | Chiral Phosphoric Acids | Act as bifunctional catalysts, activating both the iminium ion and the nucleophile. |

| Organocatalyst | Cinchona Alkaloid Derivatives (e.g., thiourea-based) | Create a well-defined chiral pocket, directing the approach of the reactants to achieve high enantioselectivity. buchler-gmbh.com |

| Metal Complex | Chiral Metal-Ligand Complexes (e.g., Cu(II)-BOX) | Lewis acid activation of the iminium ion within a chiral ligand sphere. |

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of catalyst, solvent, temperature, and the stoichiometry of the reactants.

Catalyst Selection: Both acid and base catalysts can be employed in the Mannich reaction. numberanalytics.com Lewis acids like AlCl₃ and ZnCl₂ or Brønsted acids such as HCl and H₂SO₄ can enhance the electrophilicity of the iminium ion. numberanalytics.com The choice of catalyst can also influence the regioselectivity of the reaction, ensuring the aminobutyl group is introduced at the desired ortho position.

Solvent Effects: The solvent plays a significant role in the Mannich reaction. researchgate.net Polar solvents like ethanol, methanol, or even water can facilitate the reaction by stabilizing the charged intermediates. researchgate.netingentaconnect.com In some cases, solvent-free conditions, potentially utilizing microwave assistance, can lead to shorter reaction times and improved yields. researchgate.net

Temperature Control: The reaction temperature can influence both the reaction rate and the selectivity. While higher temperatures can accelerate the reaction, they may also lead to the formation of side products. Therefore, careful control of the temperature is necessary to achieve the optimal balance between reaction speed and product purity.

The following table summarizes key parameters and their potential impact on the synthesis of this compound.

| Parameter | Variation | Potential Impact on Yield and Purity |

| Catalyst | Lewis Acids (e.g., ZnCl₂, AlCl₃), Brønsted Acids (e.g., HCl), Organocatalysts (e.g., Proline) | Increased reaction rate and potential for improved selectivity. numberanalytics.com |

| Solvent | Polar (Ethanol, Water), Non-polar (Toluene), Solvent-free | Can affect reaction rate, selectivity, and ease of product isolation. Water can be a green and effective medium. researchgate.netingentaconnect.com |

| Temperature | Room Temperature to Reflux | Higher temperatures increase reaction rate but may decrease selectivity and lead to side reactions. |

| Reactant Ratio | Equimolar vs. Excess of one reactant | Can be optimized to drive the reaction to completion and minimize unreacted starting materials. |

Sustainable Synthetic Approaches in this compound Production

Incorporating principles of green chemistry into the synthesis of this compound can significantly reduce its environmental impact. ingentaconnect.com Key areas of focus include the use of environmentally benign solvents, the development of recyclable catalysts, and the exploration of biocatalytic methods.

Green Solvents and Solvent-Free Conditions: One of the primary goals of green chemistry is to minimize or eliminate the use of hazardous solvents. Water is an excellent solvent for some Mannich reactions, offering both environmental benefits and, in some cases, enhanced reactivity and selectivity. ingentaconnect.com Ionic liquids are another class of green solvents that can serve as both the reaction medium and the catalyst, often allowing for easy product separation and catalyst recycling. thaiscience.info Solvent-free reactions, sometimes facilitated by microwave irradiation, represent an even more sustainable approach by completely eliminating the need for a solvent. researchgate.net

Recyclable Catalysts: The use of heterogeneous catalysts or catalysts that can be easily recovered and reused is a cornerstone of sustainable synthesis. Solid acid catalysts, for example, can be filtered off at the end of the reaction and reactivated for subsequent batches. Task-specific ionic liquids can also be designed for easy separation from the reaction mixture and reuse. thaiscience.info

Biocatalysis: The use of enzymes as catalysts offers a highly sustainable alternative to traditional chemical methods. researchgate.nettudelft.nl Biocatalysis operates under mild conditions, often in aqueous media, and enzymes can exhibit exceptional selectivity, reducing the formation of byproducts. dtic.milscispace.com For the synthesis of this compound, a potential biocatalytic route could involve a transaminase enzyme for the asymmetric amination of a corresponding ketone precursor. While a specific "Mannichase" for this reaction may not be readily available, protein engineering techniques could be employed to develop an enzyme with the desired activity. tudelft.nl

The table below highlights some sustainable strategies applicable to the synthesis of this compound.

| Sustainable Strategy | Description | Potential Advantages |

| Use of Green Solvents | Employing water, ethanol, or ionic liquids as the reaction medium. ingentaconnect.comthaiscience.info | Reduced environmental impact, improved safety, and potentially enhanced reaction performance. |

| Solvent-Free Synthesis | Conducting the reaction without a solvent, possibly with microwave assistance. researchgate.net | Elimination of solvent waste, reduced energy consumption, and often shorter reaction times. |

| Recyclable Catalysts | Utilizing solid acid catalysts or recoverable ionic liquids. thaiscience.info | Reduced catalyst waste and lower overall process cost. |

| Biocatalysis | Employing enzymes, such as transaminases, for the key synthetic steps. researchgate.netdtic.mil | High selectivity, mild reaction conditions, use of renewable resources, and reduced waste generation. |

Advanced Spectroscopic and Chromatographic Characterization of 2 1 Aminobutyl 6 Chloro 4 Methylphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of individual atoms, enabling the deduction of the molecule's complete structure.

¹H and ¹³C NMR Analysis of Aromatic and Aliphatic Protons/Carbons

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental for identifying the various chemical environments of the hydrogen and carbon atoms within the 2-(1-Aminobutyl)-6-chloro-4-methylphenol molecule.

The ¹H NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons on the phenol (B47542) ring, the protons of the aminobutyl group, and the methyl group protons. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each proton. For instance, the aromatic protons would typically resonate in the downfield region (around 6.5-7.5 ppm) due to the deshielding effect of the aromatic ring current. The protons of the aminobutyl chain would appear in the aliphatic region, with the proton on the carbon attached to the amino group (the α-proton) being the most downfield of this group. The methyl group protons would likely appear as a singlet in the upfield region.

The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the aromatic ring would be observed in the range of approximately 110-160 ppm. The carbons of the aminobutyl side chain would resonate at higher field strengths (lower ppm values) compared to the aromatic carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary based on solvent and experimental conditions.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.5 | 115 - 135 |

| Aromatic C-O | - | 150 - 160 |

| Aromatic C-Cl | - | 120 - 130 |

| Aromatic C-CH₃ | - | 130 - 140 |

| Aromatic C-Alkyl | - | 125 - 135 |

| Phenolic OH | Variable (4-8) | - |

| CH₃ | ~2.3 | ~20 |

| α-CH (aminobutyl) | ~3.5 | ~55 |

| β-CH₂ (aminobutyl) | ~1.5 | ~35 |

| γ-CH₂ (aminobutyl) | ~1.4 | ~20 |

| δ-CH₃ (aminobutyl) | ~0.9 | ~14 |

| NH₂ | Variable (1-4) | - |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To establish the precise connectivity of atoms and the stereochemistry of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum indicate which protons are spin-coupled to each other, typically those on adjacent carbon atoms. This would be invaluable in confirming the structure of the aminobutyl side chain by showing the correlations between the α-proton, β-protons, γ-protons, and the terminal methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon atom it is bonded to. This allows for the unambiguous assignment of the ¹H and ¹³C signals for each CH, CH₂, and CH₃ group in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. For instance, an HMBC correlation between the α-proton of the aminobutyl group and the aromatic carbon atom it is attached to would definitively confirm the position of the side chain on the phenol ring.

Solid-State NMR Investigations (if applicable)

While solution-state NMR is more common for molecules of this type, solid-state NMR (ssNMR) could be employed if the compound is a crystalline solid and information about its structure and dynamics in the solid phase is required. ssNMR can provide insights into polymorphism (the existence of different crystal forms), molecular packing, and intermolecular interactions within the crystal lattice.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the determination of the elemental composition of the molecule. For this compound (C₁₁H₁₆ClNO), HRMS would be used to confirm that the experimentally measured exact mass matches the calculated theoretical mass, providing strong evidence for the proposed molecular formula.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragment Ions

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) from the initial mass spectrum, followed by its fragmentation through collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to piece together its different components.

For this compound, a common fragmentation pathway would likely involve the cleavage of the bond between the α and β carbons of the aminobutyl side chain, leading to the loss of a propyl group and the formation of a stable benzylic cation. Other characteristic fragment ions could arise from the loss of the amino group or cleavage of the C-C bonds within the butyl chain.

Table 2: Potential Fragment Ions in the MS/MS Spectrum of this compound

| Precursor Ion (M+H)⁺ | Potential Fragment Ion | Neutral Loss | Significance |

| C₁₁H₁₇ClNO⁺ | [M+H - C₃H₇]⁺ | Propyl radical | Cleavage of the aminobutyl side chain |

| C₁₁H₁₇ClNO⁺ | [M+H - NH₃]⁺ | Ammonia (B1221849) | Loss of the amino group |

| C₁₁H₁₇ClNO⁺ | [M+H - C₄H₁₀N]⁺ | Aminobutyl radical | Cleavage at the benzylic position |

By combining the detailed structural information from various NMR techniques with the molecular weight and fragmentation data from mass spectrometry, a comprehensive and unambiguous characterization of this compound can be achieved.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities or Intermediates

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile organic compounds. degres.eu In the context of this compound, GC-MS is instrumental for detecting potential process-related impurities or unreacted intermediates from its synthesis.

The synthesis of substituted phenols can involve precursors such as chlorocresols or aminophenols. Volatile impurities could include residual starting materials like 2-chloro-4-methylphenol (B1207291) or related isomers. nih.gov Intermediates or byproducts from the amination reaction could also be present at trace levels.

The GC separates these volatile components based on their boiling points and interaction with the stationary phase. As each component elutes, it enters the mass spectrometer, which fragments the molecules into characteristic ions. The resulting mass spectrum serves as a molecular fingerprint, allowing for the identification of the impurities by comparing the fragmentation patterns to spectral libraries.

Table 1: Potential Volatile Impurities Detectable by GC-MS

| Compound Name | Potential Origin | Expected GC Elution Behavior |

|---|---|---|

| 2-Chloro-4-methylphenol | Unreacted starting material | Elutes earlier than the main compound due to lower molecular weight and lack of amine group. |

| Related Cresol Isomers | Impurities in starting material | Similar retention times to 2-chloro-4-methylphenol, requiring good column resolution. |

| Butanal or Butanone | Byproducts of the butylamine (B146782) synthesis or degradation | Highly volatile, elutes very early in the chromatographic run. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups within a molecule. researchgate.net

The IR and Raman spectra of this compound are expected to exhibit distinct peaks corresponding to its key functional groups.

Hydroxyl (-OH) Group: The phenolic O-H stretching vibration typically appears as a broad band in the IR spectrum in the region of 3200-3600 cm⁻¹. The C-O stretching vibration is expected in the 1200-1260 cm⁻¹ range.

Amine (-NH₂) Group: The N-H stretching of the primary amine group gives rise to a characteristic doublet (symmetric and asymmetric stretches) in the 3300-3500 cm⁻¹ region of the IR spectrum. The N-H bending (scissoring) vibration is typically observed around 1590-1650 cm⁻¹. researchgate.net

Halogen (C-Cl) Group: The C-Cl stretching vibration is found in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹. docbrown.info Aromatic C-H bonds and C=C ring stretching vibrations will also be present. nist.govnist.gov

Table 2: Expected Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) - IR | Expected Wavenumber (cm⁻¹) - Raman |

|---|---|---|---|

| Phenolic -OH | O-H Stretch | 3200-3600 (broad) | Weak or not observed |

| Primary Amine -NH₂ | N-H Stretch (asymmetric & symmetric) | 3300-3500 (two bands) | 3300-3500 |

| Primary Amine -NH₂ | N-H Bend (scissoring) | 1590-1650 | 1590-1650 |

| Aromatic Ring | C=C Stretch | 1450-1600 | 1450-1600 (often strong) |

| Alkyl C-H | C-H Stretch | 2850-2960 | 2850-2960 |

| Aryl C-Cl | C-Cl Stretch | 600-800 | 600-800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Aromatic System Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems like the substituted phenol ring. The absorption of UV or visible light excites electrons from a ground state to a higher energy state.

For this compound, the absorption spectrum is dominated by the transitions of the phenolic chromophore. Substituted phenols typically exhibit two main absorption bands originating from π→π* transitions of the benzene (B151609) ring. researchgate.net The presence of the hydroxyl, amine, chloro, and alkyl groups (auxochromes) on the ring will cause shifts in the wavelength of maximum absorbance (λmax) and changes in molar absorptivity. For example, 2-aminophenol (B121084) in water shows absorption maxima at approximately 229 nm and 281 nm. nih.gov The specific solvent used can also influence the spectrum. rsc.org

Table 3: Expected UV-Vis Absorption Data

| Chromophore | Electronic Transition | Expected λmax Range (nm) |

|---|---|---|

| Substituted Phenol Ring | π → π | ~220-240 |

| Substituted Phenol Ring | π → π | ~270-290 |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile compounds and for separating them from impurities. researchgate.netnih.gov A reversed-phase HPLC method is typically suitable for a compound like this compound.

In a typical setup, a C18 (octadecylsilyl) column is used as the stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. Separation is achieved based on the differential partitioning of the analyte and impurities between the nonpolar stationary phase and the polar mobile phase. Detection is commonly performed using a UV detector set at one of the compound's absorption maxima (e.g., ~280 nm). The purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

The carbon atom of the aminobutyl group attached to the phenol ring is a stereocenter, meaning that this compound exists as a pair of enantiomers. Enantiomers have identical physical properties in a non-chiral environment but can exhibit different biological activities. americanpharmaceuticalreview.comnih.gov Therefore, their separation and quantification are crucial, particularly in pharmaceutical contexts. phenomenex.com

Chiral HPLC is the most effective technique for separating enantiomers. csfarmacie.cz This is accomplished by using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating a broad range of chiral compounds, including amines. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. A mobile phase consisting of solvents like hexane (B92381) and isopropanol (B130326) is often used for these separations.

Table 4: Typical Chiral HPLC Parameters

| Parameter | Typical Condition |

|---|---|

| Stationary Phase (Column) | Polysaccharide-based (e.g., Amylose or Cellulose derivatives) |

| Mobile Phase | Hexane/Isopropanol mixture |

| Detection | UV at an appropriate λmax (e.g., 280 nm) |

| Flow Rate | ~1.0 mL/min |

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, oxygen, chlorine) in a pure sample. huji.ac.ilintertek.com This data is used to confirm the empirical formula of the compound, which can then be compared with the molecular formula (C₁₁H₁₆ClNO) derived from its known structure.

The analysis is typically performed using a combustion method. libretexts.org A precisely weighed sample is burned in an excess of oxygen, converting carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). These gases are separated and quantified. Chlorine is determined by a separate method, often involving combustion followed by titration. The results are expected to be within ±0.4% of the theoretical values to confirm the compound's stoichiometric purity. huji.ac.il

Table 5: Theoretical Elemental Composition of this compound (C₁₁H₁₆ClNO)

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 11 | 132.121 | 61.82% |

| Hydrogen (H) | 1.008 | 16 | 16.128 | 7.55% |

| Chlorine (Cl) | 35.453 | 1 | 35.453 | 16.59% |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 6.56% |

| Oxygen (O) | 15.999 | 1 | 15.999 | 7.49% |

| Total | - | - | 213.708 | 100.00% |

Computational Chemistry and Theoretical Studies of 2 1 Aminobutyl 6 Chloro 4 Methylphenol

Quantum Mechanical Calculations for Electronic Structure and Molecular Geometry

Quantum mechanical calculations are fundamental to modern chemistry, providing a basis for predicting the geometric and electronic properties of molecules. These methods solve the Schrödinger equation, albeit with approximations, to determine the energy and wavefunction of the system, from which all other properties can be derived.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. Rather than calculating the complex many-electron wavefunction, DFT determines the total energy of the system from its electron density. For molecules like 2-(1-Aminobutyl)-6-chloro-4-methylphenol, DFT is extensively used to predict ground state properties. nih.govscielo.br

Commonly employed functionals, such as B3LYP, combined with Pople-style basis sets like 6-311G(d,p), can accurately predict the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. nih.govnih.gov These calculations reveal a non-planar structure, with the aminobutyl group extending from the plane of the phenol (B47542) ring. The theory also provides electronic properties such as total energy, dipole moment, and the energies of molecular orbitals. nih.gov

| Property | Calculated Value (Hypothetical) | Significance |

|---|---|---|

| Total Energy (Hartree) | -1052.75 | Represents the total electronic energy of the molecule in its optimized geometry. |

| Dipole Moment (Debye) | 4.15 D | Indicates the overall polarity of the molecule arising from asymmetric charge distribution. nih.gov |

| O-H Bond Length (Å) | 0.975 | Provides the precise distance for the phenolic hydroxyl bond. |

| C-Cl Bond Length (Å) | 1.752 | Defines the length of the bond between the aromatic carbon and the chlorine atom. |

| C-N Bond Angle (°) | 112.5 | Describes the angle at the chiral center of the aminobutyl group. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data. researchgate.net Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) fall into this category. While computationally more demanding than DFT, they are crucial for benchmarking results and for systems where DFT may be less reliable. researchgate.netnih.gov

For this compound, ab initio calculations would provide a high-accuracy determination of the electronic structure. These methods are particularly useful for calculating properties like ionization potential and electron affinity, and for studying reaction mechanisms where precise energy barriers are critical. Comparing results from methods like MP2 with those from DFT helps validate the chosen functional and basis set, ensuring the reliability of the computational model. nih.gov

Conformational Analysis and Potential Energy Surface Exploration

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For a flexible molecule like this compound, this analysis is critical for identifying the most stable three-dimensional structures, known as conformers. The primary sources of conformational flexibility are the rotation around the C-C and C-N bonds of the aminobutyl side chain and the orientation of the phenolic -OH group. fiveable.meslideshare.net

Computational exploration of the potential energy surface (PES) is performed by systematically rotating key dihedral angles and calculating the energy at each step. This process identifies energy minima, which correspond to stable conformers, and the energy barriers that separate them. nih.gov In this specific molecule, a key interaction would be the potential for an intramolecular hydrogen bond between the phenolic hydroxyl group and the nitrogen of the amino group, which could significantly stabilize certain conformations. nih.gov The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution, providing a picture of the molecule's dynamic behavior in solution.

Analysis of Substituent Effects on Phenolic and Aminic Reactivity

The reactivity of the phenolic hydroxyl group (acidity) and the aminic nitrogen (basicity and nucleophilicity) is heavily influenced by the electronic effects of the other substituents on the aromatic ring: the electron-withdrawing chloro group and the electron-donating methyl and aminobutyl groups.

Quantitative Structure-Reactivity Relationships (QSRR) seek to correlate molecular structure with chemical reactivity using mathematical models. nih.govresearchgate.net The Hammett equation is a classic example of a linear free-energy relationship used to quantify the effect of meta- and para-substituents on the reactivity of benzene (B151609) derivatives. wikipedia.orgviu.ca The equation, log(K/K₀) = ρσ, relates the equilibrium constant (K) of a substituted species to that of the unsubstituted parent (K₀) through the substituent constant (σ) and the reaction constant (ρ). viu.ca

The substituent constant, σ, measures the electron-donating or electron-withdrawing ability of a substituent.

Chloro (-Cl) : This group is electron-withdrawing primarily through its inductive effect (σ_meta = +0.37). viu.ca

Methyl (-CH₃) : This group is weakly electron-donating (σ_para = -0.17). viu.ca

These effects modulate the acidity of the phenolic proton. The electron-withdrawing chlorine atom stabilizes the resulting phenoxide anion, increasing the phenol's acidity (lowering its pKa). Conversely, the electron-donating methyl group destabilizes the anion, decreasing acidity. The aminobutyl group, particularly its nitrogen atom, acts as an electron-donating group, further influencing the electronic environment of the ring.

| Substituent | Position on Ring | Hammett Constant (σ) | Electronic Effect |

|---|---|---|---|

| -Cl | ortho/meta to -OH | σ_meta = +0.37 viu.ca | Electron-withdrawing |

| -CH₃ | para to -OH | σ_para = -0.17 viu.ca | Electron-donating |

| -CH(NH₂)R | ortho to -OH | (Complex effect) | Primarily electron-donating |

Electronic descriptors derived from quantum mechanical calculations provide a direct measure of substituent effects.

Atomic Charges : Methods like Mulliken population analysis can be used to calculate the partial charge on each atom. These calculations would likely show a significant negative charge on the phenolic oxygen and the aminic nitrogen, identifying them as nucleophilic centers. The phenolic hydrogen would carry a partial positive charge, confirming its electrophilic (acidic) nature.

Frontier Molecular Orbitals (HOMO/LUMO) : Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. wikipedia.orgnumberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. libretexts.org

The HOMO represents the orbital from which the molecule is most likely to donate electrons. For a phenol, the HOMO is typically a π-orbital with significant density on the aromatic ring and the oxygen atom, making the molecule susceptible to attack by electrophiles. researchgate.net

The LUMO represents the orbital that is most likely to accept electrons, indicating sites susceptible to nucleophilic attack.

The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and stability. A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Computational studies on similar substituted phenols have shown that electron-donating groups tend to raise the HOMO energy, while electron-withdrawing groups lower the LUMO energy, often narrowing the energy gap. nih.govresearchgate.net

| Descriptor | Calculated Value (Hypothetical) | Interpretation |

|---|---|---|

| E_HOMO (eV) | -5.89 eV | Energy of the highest occupied molecular orbital; relates to ionization potential and electron-donating ability. nih.gov |

| E_LUMO (eV) | -1.85 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity and electron-accepting ability. nih.gov |

| HOMO-LUMO Gap (ΔE) | 4.04 eV | Indicates chemical reactivity and kinetic stability; a smaller gap implies higher reactivity. nih.gov |

| Mulliken Charge on Phenolic O | -0.65 e | Highlights the nucleophilic character of the oxygen atom. |

| Mulliken Charge on Aminic N | -0.82 e | Highlights the basic and nucleophilic character of the nitrogen atom. |

Conclusion

2-(1-Aminobutyl)-6-chloro-4-methylphenol is a structurally intriguing molecule that sits (B43327) at the intersection of several important classes of organic compounds. Although specific experimental data for this compound is scarce, a detailed analysis based on the established chemistry of substituted aminophenols allows for a comprehensive prediction of its properties, reactivity, and potential synthetic routes. Its polysubstituted and sterically hindered nature suggests unique chemical characteristics that could be exploited in various areas of chemical science, from the development of novel synthetic methodologies to the exploration of new materials and biologically active agents. The study of this and similar complex aminophenol derivatives continues to be a fertile ground for discovery in contemporary chemical research.

Structure Reactivity Relationships and Analogues of 2 1 Aminobutyl 6 Chloro 4 Methylphenol

Synthesis and Characterization of Positional and Structural Isomers

The synthesis of 2-(1-Aminobutyl)-6-chloro-4-methylphenol and its isomers involves multi-step processes that strategically build the substituted phenolic structure. The specific placement of the aminobutyl, chloro, and methyl groups on the phenol (B47542) ring is crucial for defining the compound's properties. Positional isomers would involve arranging these substituents at different locations on the aromatic ring, leading to a variety of distinct chemical entities.

The general synthetic approach often begins with a pre-substituted phenol, such as 2-chloro-4-methylphenol (B1207291). The introduction of the aminobutyl group at the ortho-position to the hydroxyl group can be challenging and may require specific directing groups or reaction conditions. One potential, though complex, pathway could be an initial formylation or acylation at the ortho position, followed by the formation of an imine and subsequent reduction and alkylation steps to build the 1-aminobutyl side chain.

The synthesis of various positional isomers would necessitate starting with different isomers of chlorocresol (e.g., 4-chloro-2-methylphenol, 2-chloro-6-methylphenol, etc.) and controlling the regioselectivity of the subsequent aminobutylation step. Structural isomers, such as those with a straight-chain aminobutyl group (e.g., 2-(4-aminobutyl)-4-chloro-6-methylphenol), would require different synthetic strategies, potentially involving Friedel-Crafts type reactions with a protected aminobutyl halide.

Characterization of these isomers relies on a suite of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the precise connectivity of atoms. The chemical shifts and coupling patterns of the aromatic protons provide definitive information about the substitution pattern on the phenol ring.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the key functional groups present, such as the broad O-H stretch of the phenol, the N-H stretches of the amine, and C-H and C=C aromatic stretches.

Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its elemental composition. Fragmentation patterns can also offer clues about the structure, particularly the nature of the side chains.

Below is a table of potential positional isomers of the target compound, illustrating the structural diversity.

| Compound Name | Position of -OH | Position of -CH(NH₂)C₃H₇ | Position of -Cl | Position of -CH₃ |

| This compound | 1 | 2 | 6 | 4 |

| 2-(1-Aminobutyl)-4-chloro-6-methylphenol | 1 | 2 | 4 | 6 |

| 4-(1-Aminobutyl)-2-chloro-6-methylphenol | 1 | 4 | 2 | 6 |

| 3-(1-Aminobutyl)-5-chloro-2-methylphenol | 1 | 3 | 5 | 2 |

| 5-(1-Aminobutyl)-3-chloro-2-methylphenol | 1 | 5 | 3 | 2 |

Investigation of the Impact of Substituent Nature and Position on Chemical Reactivity

The chemical reactivity of this compound is governed by the electronic effects of its various substituents attached to the benzene (B151609) ring. lumenlearning.com These effects, namely the inductive effect and the resonance effect, can either activate (increase reactivity) or deactivate (decrease reactivity) the ring towards electrophilic aromatic substitution. lumenlearning.comstpeters.co.in The position of these substituents also directs incoming electrophiles to specific positions (ortho, meta, or para). libretexts.org

Analysis of Substituents:

Hydroxyl (-OH) group: This is a powerful activating group. It donates electron density to the ring through a strong resonance effect, while inductively withdrawing electrons due to oxygen's high electronegativity. The resonance effect dominates, making the ring much more reactive than benzene. It is an ortho, para-director. libretexts.orglibretexts.org

Amino (-NH₂) group (within the aminobutyl side chain): Although not directly attached to the ring, the amino group's basicity is a key feature of the molecule's reactivity. The alkyl chain (1-aminobutyl) is a weak electron-donating group through induction, which slightly activates the ring.

Methyl (-CH₃) group: An alkyl group that activates the ring through an inductive electron-donating effect and hyperconjugation. libretexts.org It is an ortho, para-director.

Chloro (-Cl) group: Halogens are a unique case. They are deactivating because their strong electron-withdrawing inductive effect outweighs their weaker electron-donating resonance effect. libretexts.org However, despite being deactivators, they are ortho, para-directors because they can stabilize the carbocation intermediate at these positions through resonance. libretexts.org

| Substituent Group | Inductive Effect | Resonance Effect | Overall Effect on Ring Reactivity | Directing Influence |

| -OH (Hydroxyl) | Electron-withdrawing | Strong electron-donating | Strongly Activating | Ortho, Para |

| -CH₃ (Methyl) | Electron-donating | N/A (Hyperconjugation) | Activating | Ortho, Para |

| -Cl (Chloro) | Strong electron-withdrawing | Weak electron-donating | Deactivating | Ortho, Para |

| -CH(NH₂)C₃H₇ (Aminobutyl) | Electron-donating | N/A | Weakly Activating | Ortho, Para |

Comparative Studies with Unsubstituted and Differently Substituted Aminophenols

Comparing this compound with simpler analogues provides insight into how functional group modifications alter chemical properties. Aminophenols are amphoteric compounds, capable of acting as weak acids or bases. researchgate.net

Unsubstituted Aminophenols: There are three basic isomers: 2-aminophenol (B121084), 3-aminophenol, and 4-aminophenol. researchgate.net These compounds are more susceptible to oxidation than the target compound, especially the 2- and 4-isomers. researchgate.net The presence of alkyl and chloro substituents on the target molecule provides steric hindrance around the ring and modifies its electronic properties, likely increasing its stability against simple oxidation. The reactivity of the aromatic ring in unsubstituted aminophenols is strongly activated by both the -OH and -NH₂ groups.

Differently Substituted Aminophenols: The introduction of substituents dramatically alters reactivity. For instance, p-cresol (B1678582) (4-methylphenol) is more reactive towards electrophilic substitution than phenol due to the activating methyl group. In contrast, introducing an electron-withdrawing group like a nitro group (-NO₂) would significantly deactivate the ring.

The basicity of the amino group in the side chain is another point of comparison. In an unsubstituted aminophenol, the amino group's basicity is influenced by its direct attachment to the aromatic ring. In the target molecule, the amino group is on an alkyl side chain, making it a more typical aliphatic amine and thus a stronger base than the aromatic amine of aminophenol itself.

| Compound | Key Substituents | Expected Reactivity towards Electrophiles (Relative) | Key Features |

| Phenol | -OH | High | Benchmark for hydroxyl activation. |

| p-Cresol | -OH, -CH₃ | Very High | Activating methyl group enhances reactivity. |

| 4-Aminophenol | -OH, -NH₂ | Extremely High | Two strong activating groups. Prone to oxidation. researchgate.net |

| 2-Chloro-4-methylphenol | -OH, -CH₃, -Cl | Moderate to High | Activating groups compete with deactivating halogen. |

| This compound | -OH, -CH₃, -Cl, -Alkylamine | High | Strong activation from -OH and -CH₃, moderated by -Cl. Steric hindrance at ortho positions. Aliphatic amine basicity. |

Conclusion and Future Research Directions

Summary of Key Findings in the Chemistry of 2-(1-Aminobutyl)-6-chloro-4-methylphenol

The chemical landscape of this compound is primarily theoretical at present, with its properties and reactivity being inferred from the well-established chemistry of related substituted aminophenols. Structurally, the compound features a phenol (B47542) core with a diverse array of substituents: a chloro group and an aminobutyl group ortho to the hydroxyl moiety, and a methyl group in the para position. This arrangement of electron-donating (aminoalkyl, hydroxyl, methyl) and electron-withdrawing (chloro) groups suggests a molecule with nuanced electronic properties and significant potential for chemical reactivity.

Based on analogous compounds, this compound is predicted to be a crystalline solid. The presence of both a basic amino group and an acidic phenolic hydroxyl group imparts amphoteric characteristics. The molecule's reactivity is expected to be centered around these functional groups, as well as the activated aromatic ring. The interplay of the substituents is likely to influence its antioxidant potential, with the aminophenol moiety being a key contributor.

A summary of the inferred key chemical characteristics is presented below:

| Property | Inferred Characteristic | Basis for Inference |

| Physical State | Likely a crystalline solid at room temperature. | Based on the properties of other substituted phenols. |

| Acidity/Basicity | Amphoteric, with an acidic phenolic -OH and a basic -NH2 group. | General characteristic of aminophenols. |

| Reactivity | The aromatic ring is activated towards electrophilic substitution, though sterically hindered. The amino and hydroxyl groups are sites for nucleophilic and electrophilic attack. | Presence of multiple activating groups on the phenol ring. |

| Potential Applications | Potential as an intermediate in organic synthesis, particularly for creating more complex molecules. | The diverse functional groups allow for a range of chemical modifications. |

Identified Gaps and Challenges in Current Research

The most significant gap in the current understanding of this compound is the absence of any dedicated experimental research. There is a lack of published data concerning its synthesis, spectroscopic characterization (such as NMR, IR, and mass spectrometry), and reactivity. This foundational information is crucial for any further investigation or application of the compound.

The primary challenges in the study of this molecule are anticipated to be in its synthesis. Achieving the specific 2,4,6-substitution pattern with four different functional groups presents a considerable regiochemical challenge. The synthesis would require a carefully designed multi-step pathway with precise control over reaction conditions to avoid the formation of undesired isomers. For instance, electrophilic substitution reactions on the phenol ring will be directed by the existing substituents, and achieving the desired substitution pattern will likely necessitate the use of protecting groups and specific reaction sequences.

Key research gaps and challenges include:

Lack of a validated synthetic route: No established method for the preparation of this compound has been reported.

Regioselectivity in synthesis: Controlling the position of the four substituents on the aromatic ring is a significant synthetic hurdle.

Absence of spectroscopic data: No NMR, IR, or mass spectrometry data are available to confirm the structure and purity of the compound.

Unknown physicochemical properties: Experimental data on melting point, solubility, and pKa values are nonexistent.

Unexplored reactivity: The chemical reactivity of the compound has not been experimentally investigated.

Prospective Avenues for Novel Synthetic Methodologies

Given the lack of an established synthesis, several prospective avenues can be proposed based on known reactions for the synthesis of substituted aminophenols. A multi-step approach starting from a simpler, commercially available precursor would be a logical strategy. One such hypothetical route could commence with 4-methylphenol (p-cresol).

A potential synthetic pathway is outlined below:

| Step | Reaction | Reagents and Conditions | Intermediate Product |

| 1 | Chlorination | Sulfuryl chloride (SO2Cl2) or chlorine (Cl2) with a Lewis acid catalyst. | 2-Chloro-4-methylphenol (B1207291) |

| 2 | Friedel-Crafts Acylation | Butyryl chloride (CH3CH2CH2COCl) and a Lewis acid catalyst (e.g., AlCl3). | 2-(1-Oxobutyl)-6-chloro-4-methylphenol |

| 3 | Reductive Amination | Ammonia (B1221849) (NH3) or a source of ammonia, and a reducing agent such as sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation (H2/Pd-C). | This compound |

An alternative approach could involve a Mannich reaction, which is a powerful tool for the aminoalkylation of phenols. researchgate.netthermofisher.comtaylorandfrancis.comwikipedia.orglibretexts.org However, for the specific aminobutyl side chain, a direct Mannich reaction might not be feasible, and a modified approach would be necessary. The development of a successful synthetic route will likely require extensive optimization of reaction conditions to maximize yield and regioselectivity.

Future Directions in Mechanistic and Computational Investigations

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the properties and reactivity of this compound in the absence of experimental data. ingentaconnect.comresearchgate.netrjpn.org Future computational studies could focus on:

Geometric and Electronic Structure: Calculation of the optimized molecular geometry, bond lengths, and bond angles. The distribution of electron density and the molecular electrostatic potential map would provide insights into the reactive sites of the molecule.

Spectroscopic Properties: Prediction of NMR chemical shifts and IR vibrational frequencies to aid in the characterization of the compound once it is synthesized.

Thermodynamic Properties: Calculation of bond dissociation energies for the O-H and N-H bonds to predict the compound's antioxidant potential.

Reactivity Indices: Determination of global reactivity descriptors such as chemical hardness, softness, and electrophilicity index to understand its stability and reactivity. rjpn.org

Mechanistic investigations should be directed towards understanding the regioselectivity of the proposed synthetic steps. For instance, studying the mechanism of the Friedel-Crafts acylation of 2-chloro-4-methylphenol would be crucial for controlling the position of the incoming butanoyl group.

Exploration of Further Derivatizations and Chemical Transformations

The presence of three reactive functional groups—the amino group, the hydroxyl group, and the activated aromatic ring—makes this compound a versatile scaffold for further chemical modifications. Future research could explore a variety of derivatization reactions to create a library of related compounds with potentially interesting properties.

Potential derivatization pathways include:

N-Acylation: Reaction of the amino group with acyl chlorides or anhydrides to form amides. This is a common reaction for aminophenols.

N-Alkylation: Introduction of alkyl groups onto the nitrogen atom via reductive amination or reaction with alkyl halides. umich.eduresearchgate.netgoogle.com

Schiff Base Formation: Condensation of the primary amine with aldehydes or ketones to yield imines (Schiff bases).

O-Alkylation and O-Acylation: Conversion of the phenolic hydroxyl group into an ether or an ester, respectively. umich.eduresearchgate.net

Electrophilic Aromatic Substitution: Further substitution on the aromatic ring, although the positions will be dictated by the existing groups and may be sterically hindered.

The following table outlines some potential derivatization products and the necessary reagents:

| Derivative Type | Reagent | Product Structure |

| N-Acetyl Derivative | Acetic anhydride (B1165640) or acetyl chloride | An amide at the aminobutyl group |

| N-Benzyl Derivative | Benzaldehyde followed by reduction | A secondary amine with a benzyl (B1604629) group |

| Schiff Base with Salicylaldehyde (B1680747) | Salicylaldehyde | An imine with a salicylaldehyde moiety |

| O-Methyl Derivative | Methyl iodide or dimethyl sulfate | A methyl ether at the phenolic oxygen |

The exploration of these transformations would not only expand the chemical space around this novel scaffold but also provide a deeper understanding of its fundamental reactivity.

Q & A

Q. What are the established synthetic routes for 2-(1-Aminobutyl)-6-chloro-4-methylphenol, and how do reaction conditions influence yield?

The synthesis of this compound typically involves multi-step reactions, such as alkylation of phenolic precursors followed by amination. For example, analogs like 6-aryl-triazolo-thiadiazoles are synthesized via sequential alkylation and cyclization steps under controlled temperatures (60–80°C) and inert atmospheres . Solvent choice (e.g., ethanol vs. DMF) significantly impacts reaction efficiency, with polar aprotic solvents favoring higher yields. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the target compound .

Q. How is the molecular structure of this compound validated experimentally?

X-ray crystallography is the gold standard for structural confirmation. For related chlorinated phenolic compounds, single-crystal diffraction data (e.g., C–Cl bond lengths: 1.73–1.75 Å, C–N bonds: 1.45–1.48 Å) provide precise stereochemical details . Complementary techniques include NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). For instance, ¹H NMR of analogous compounds shows distinct aromatic proton splitting (δ 6.8–7.3 ppm) and amine proton signals (δ 1.2–2.1 ppm) .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

Phenolic amines like 2-(aminomethyl)phenol derivatives exhibit pH-dependent solubility: sparingly soluble in cold water but freely soluble in hot water or ethanol . Stability studies suggest degradation under strong acidic/basic conditions (pH <2 or >10), with optimal storage at 4°C in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies in NMR or mass spectra often arise from impurities or tautomeric forms. For example, amine-protecting groups (e.g., Boc) may introduce unexpected peaks. Cross-validation using 2D NMR (COSY, HSQC) and computational modeling (DFT calculations) can clarify ambiguities . Additionally, repeating synthesis under strictly anhydrous conditions minimizes side products .

Q. What strategies optimize the compound’s bioactivity in pharmacological assays while minimizing toxicity?

Structure-activity relationship (SAR) studies highlight the importance of the chloro and methyl substituents for target binding. Toxicity screening (e.g., Ames test, hepatocyte viability assays) is essential. For analogs, substituting the butylamine chain with shorter alkyl groups reduced cytotoxicity by 30–40% in vitro . Dose-response curves (IC₅₀ values) should be validated across multiple cell lines to ensure reproducibility .

Q. How do researchers address contradictions in kinetic data during reaction mechanism studies?

Conflicting kinetic results (e.g., rate constants varying with solvent polarity) require systematic analysis. Techniques include:

- Isotopic labeling : Tracking ¹⁵N in the aminobutyl group to confirm intermediates.

- In situ IR spectroscopy : Monitoring real-time bond formation (e.g., C–N at ~1250 cm⁻¹).

- Computational kinetics : Using software like Gaussian to model transition states and compare with experimental data .

Methodological Considerations

Q. What analytical methods are recommended for quantifying trace impurities in synthesized batches?

Q. How should researchers design experiments to assess the compound’s environmental persistence?

- Biodegradation assays : OECD 301F protocol (28-day aerobic conditions) to measure half-life in soil/water.

- Photolysis studies : UV irradiation (λ = 254 nm) to simulate sunlight degradation, with GC-MS analysis of breakdown products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.